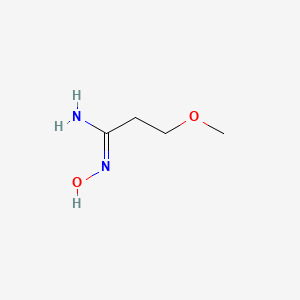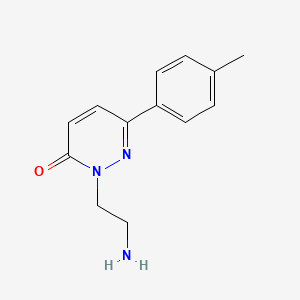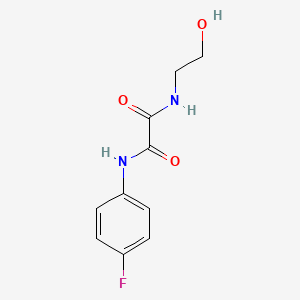
N'-(4-fluorophenyl)-N-(2-hydroxyethyl)oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-N-(2-hydroxyethyl)oxamide, also known as FPhOx, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. FPhOx is a small molecule that has been synthesized using various methods, and its mechanism of action has been studied in detail.
Aplicaciones Científicas De Investigación
1. Medicinal Chemistry and Drug Development
N'-(4-fluorophenyl)-N-(2-hydroxyethyl)oxamide and its derivatives have been extensively studied in the field of medicinal chemistry. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, closely related to N'-(4-fluorophenyl)-N-(2-hydroxyethyl)oxamide, have been identified as potent and selective Met kinase inhibitors. These compounds have demonstrated significant efficacy in tumor models and have been advanced into clinical trials (Schroeder et al., 2009).
2. Structural Chemistry
The structural characteristics of N'-(4-fluorophenyl)-N-(2-hydroxyethyl)oxamide derivatives have been a subject of interest in chemical research. Studies have been conducted on the synthesis and structural investigation of various oxamide derivatives. These studies include NMR and X-ray diffraction analysis, revealing insights into intramolecular hydrogen bonding and molecular conformation (Martínez-Martínez et al., 1998).
3. Material Science
N'-(4-fluorophenyl)-N-(2-hydroxyethyl)oxamide derivatives have been utilized in material science, particularly in the development of polyurethane foams. Studies have shown that derivatives such as N,N'-bis(2-hydroxyethyl)oxamide, when reacted with boric acid and ethylene carbonate, yield products with high thermal stability. These products have been used to create rigid polyurethane foams exhibiting enhanced thermal stability and compressive strength (Zarzyka, 2013).
4. Bioinorganic Chemistry
The compound has also found applications in bioinorganic chemistry. Dicopper(II) complexes bridged by asymmetric N,N'-bis(substituted)oxamide ligands have been synthesized and characterized. These complexes exhibit in vitro anticancer activity and show promise in bio-macromolecular interaction and molecular docking studies (Zheng et al., 2015).
Propiedades
IUPAC Name |
N'-(4-fluorophenyl)-N-(2-hydroxyethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O3/c11-7-1-3-8(4-2-7)13-10(16)9(15)12-5-6-14/h1-4,14H,5-6H2,(H,12,15)(H,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJHROHEEONPMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=O)NCCO)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-fluorophenyl)-N-(2-hydroxyethyl)oxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(tert-Butoxycarbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2365637.png)
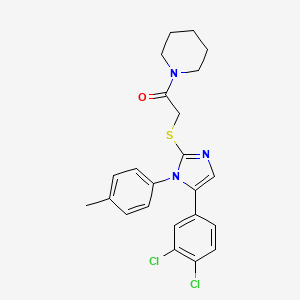


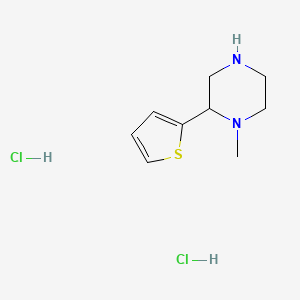
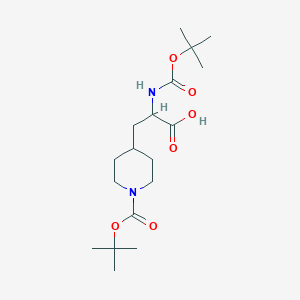
![Tert-butyl 3-[(4-methoxyphenyl)methyl]-4-oxopiperidine-1-carboxylate](/img/structure/B2365647.png)
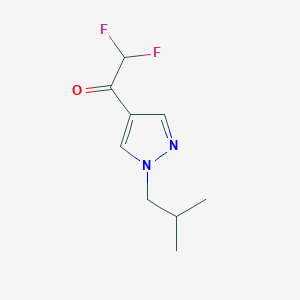

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2365652.png)
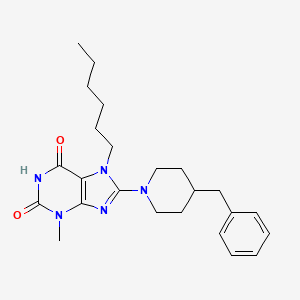
![3,4-difluoro-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B2365655.png)
